molecular formula C16H16INO2 B5345679 2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide

2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No. B5345679
M. Wt: 381.21 g/mol
InChI Key: OUAAKOJXLXXDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide, also known as IMPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied due to its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. The purpose of

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. In addition, this compound has been shown to bind to the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes, including pain sensation, inflammation, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PARP. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide is its potential as a drug candidate for the treatment of various diseases. In addition, this compound has been used as a tool compound in pharmacological studies to elucidate the mechanism of action of various enzymes and receptors. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide. One area of research is the development of more potent and selective inhibitors of PARP and GPR55. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new synthetic methods for the preparation of this compound and its analogs may lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide involves the reaction of 2-iodobenzamide with 4-methylphenol in the presence of potassium carbonate and copper powder. The reaction is carried out in dimethylformamide (DMF) at 150°C for 24 hours, resulting in the formation of this compound as a yellow solid. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is medicinal chemistry, where this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, this compound has been used as a tool compound in pharmacological studies to elucidate the mechanism of action of various enzymes and receptors.

properties

IUPAC Name

2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-12-6-8-13(9-7-12)20-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAAKOJXLXXDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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